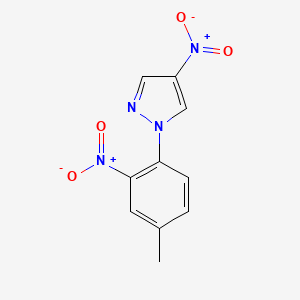
1-(4-Methyl-2-nitrophenyl)-4-nitro-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methyl-2-nitrophenyl)-4-nitro-1H-pyrazole is an organic compound that belongs to the class of nitro compounds Nitro compounds are characterized by the presence of one or more nitro groups (-NO2) attached to a carbon atom
Métodos De Preparación
The synthesis of 1-(4-Methyl-2-nitrophenyl)-4-nitro-1H-pyrazole typically involves the reaction of 4-methyl-2-nitroaniline with 4-nitro-1H-pyrazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as sodium hydroxide. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Análisis De Reacciones Químicas
1-(4-Methyl-2-nitrophenyl)-4-nitro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction of the nitro groups can lead to the formation of amines.
Substitution: The compound can undergo substitution reactions where the nitro groups are replaced by other functional groups.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
1-(4-Methyl-2-nitrophenyl)-4-nitro-1H-pyrazole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound has potential antimicrobial properties and is studied for its effects on various microorganisms.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating certain diseases.
Industry: It is used in the production of dyes and pigments due to its chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(4-Methyl-2-nitrophenyl)-4-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro groups in the compound can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including antimicrobial activity. The exact pathways and molecular targets involved are still under investigation .
Comparación Con Compuestos Similares
1-(4-Methyl-2-nitrophenyl)-4-nitro-1H-pyrazole can be compared with other nitro compounds, such as nitrobenzene and nitromethane. While all these compounds contain nitro groups, this compound is unique due to the presence of both a pyrazole ring and a methyl group. This structural difference contributes to its distinct chemical and biological properties .
Similar compounds include:
- Nitrobenzene
- Nitromethane
- 4-Nitrophenol
These compounds share the nitro functional group but differ in their overall structure and applications.
Propiedades
Fórmula molecular |
C10H8N4O4 |
|---|---|
Peso molecular |
248.19 g/mol |
Nombre IUPAC |
1-(4-methyl-2-nitrophenyl)-4-nitropyrazole |
InChI |
InChI=1S/C10H8N4O4/c1-7-2-3-9(10(4-7)14(17)18)12-6-8(5-11-12)13(15)16/h2-6H,1H3 |
Clave InChI |
HKCDTUDZPITGRY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)N2C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


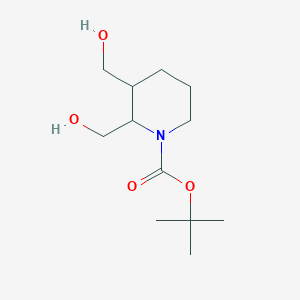
![[4-(5-Pyrimidinyl)phenyl]acetonitrile](/img/structure/B13923309.png)
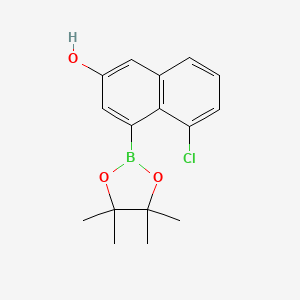
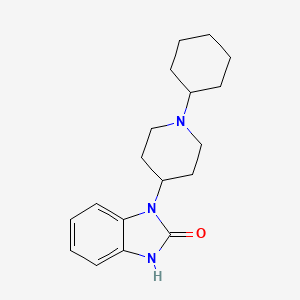
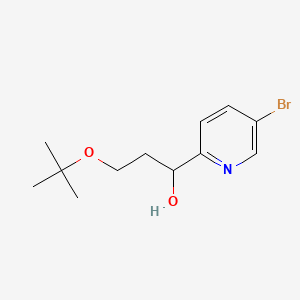
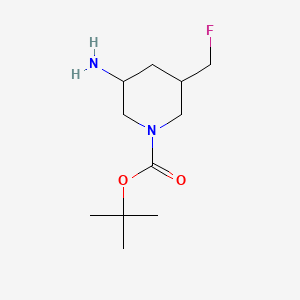

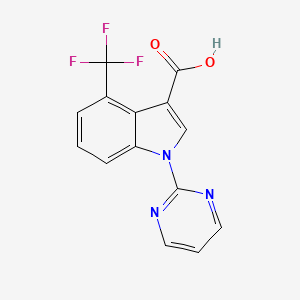
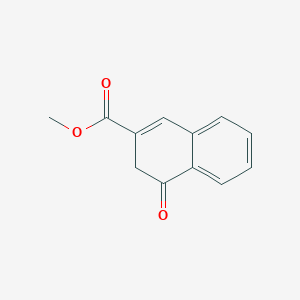
![Cyclopropylmethyl-[1-(3,4-dimethoxy-phenyl)-prop-2-yl]amine](/img/structure/B13923351.png)
![1-Oxa-8-azaspiro[4.5]decane-2-carboxylic acid, 8-(phenylmethyl)-](/img/structure/B13923356.png)
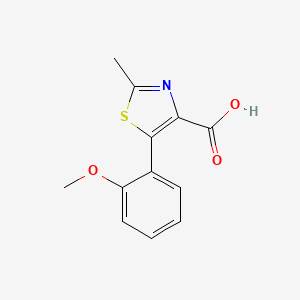
![6-Bromo-3,4-dihydro-5-methyl-2H-pyrano[2,3-b]pyridine-4-carbonitrile](/img/structure/B13923379.png)
![6-(1-Methoxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B13923404.png)
